molecular formula C12H10N6O2 B14732837 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- CAS No. 5134-49-6

1H-Purin-6-amine, N-((4-nitrophenyl)methyl)-

Cat. No.: B14732837
CAS No.: 5134-49-6
M. Wt: 270.25 g/mol
InChI Key: AXYKSADFXHVJFP-UHFFFAOYSA-N
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Description

1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- typically involves the alkylation of 1H-purin-6-amine with a 4-nitrobenzyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other purine derivatives that may lack such functional groups or possess different substituents .

Properties

CAS No.

5134-49-6

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H10N6O2/c19-18(20)9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7H,5H2,(H2,13,14,15,16,17)

InChI Key

AXYKSADFXHVJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Origin of Product

United States

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